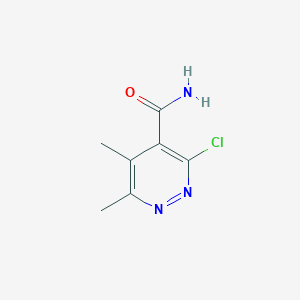

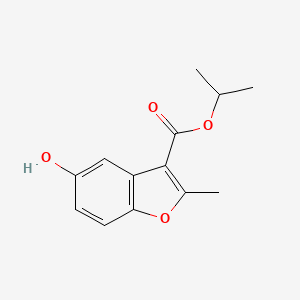

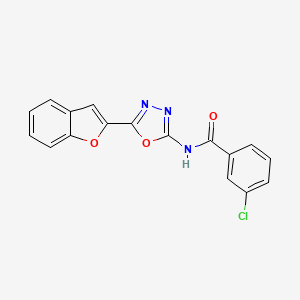

Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the Friedländer condensation reaction, which has been employed to synthesize a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, demonstrating the versatility of benzofuran synthesis methods (Gao et al., 2011). Another approach is the palladium-catalyzed reaction, which has been used to synthesize phenoxy-substituted 2,3-dihydrofurans, further highlighting the diversity of synthetic pathways for compounds related to benzofurans (Yoshida et al., 2005).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary significantly, with modifications leading to different physical and chemical properties. For example, the X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one reveals a highly planar molecule, indicating the influence of molecular structure on the crystalline form and stability (Palmer et al., 2014).

Chemical Reactions and Properties

Benzofuran compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. For instance, the cascade reactions involving sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols show the complex reactivity patterns of these molecules (Gabriele et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystallinity, can be influenced by the molecular structure. The presence of substituents on the benzofuran ring affects these properties, with studies on compounds like propyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate providing insight into how modifications impact physical characteristics (Choi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo various chemical transformations, are central to understanding benzofuran compounds. The synthesis and characterization of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives highlight the compound's potential for modification and application in different chemical contexts (Krawiecka et al., 2012).

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown significant inhibitory activity against cancer cell growth .

Mode of Action

Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been found to inhibit cancer cell growth in a dose-dependent manner . It increases the expression of bax, caspase-3, and caspase-9, and decreases the production of bcl-2 . This suggests that the compound induces apoptosis in cells through activating the mitochondrial pathway .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the biochemical pathways related to apoptosis. Specifically, it activates the mitochondrial pathway, which is a key pathway in the regulation of apoptosis . This pathway involves a series of reactions that lead to the release of cytochrome c from the mitochondria, which then triggers the activation of caspases, the enzymes that carry out the process of apoptosis .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . By increasing the expression of pro-apoptotic proteins and decreasing the production of anti-apoptotic proteins, the compound triggers a series of reactions that lead to cell death .

Safety and Hazards

Orientations Futures

The unique structural features of benzofuran and its wide array of biological activities make it a promising area for future research . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Analyse Biochimique

Biochemical Properties

Benzofuran derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various types of chemical bonds .

Cellular Effects

Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have improved bioavailability, allowing for once-daily dosing .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have potent biological activities, suggesting that they may have significant effects at various dosages .

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzofuran derivatives are known to be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7(2)16-13(15)12-8(3)17-11-5-4-9(14)6-10(11)12/h4-7,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUPQOPHSHPXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)